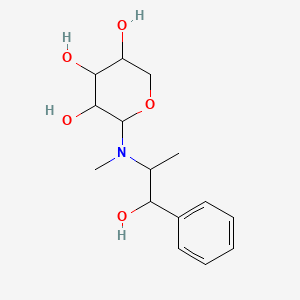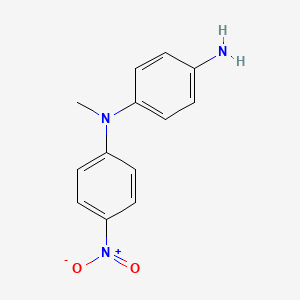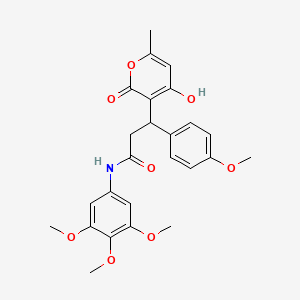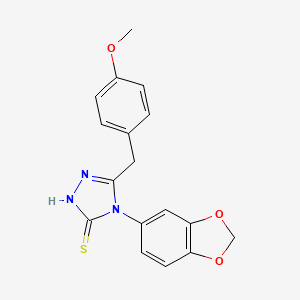methylidene]-3-nitrobenzamide](/img/structure/B14942312.png)
4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](naphthalen-1-ylamino)methylidene]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chloro-3-nitrobenzoic acid, 4,6-dimethyl-2-pyrimidine, and 1-naphthylamine. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and large-scale reaction vessels to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
“N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could result in various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of advanced materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE: shares structural similarities with other guanidine derivatives and aromatic compounds.
N-(4-CHLORO-3-NITROBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE: A similar compound lacking the naphthyl group.
N-(4-CHLORO-3-NITROBENZOYL)-N’-(1-NAPHTHYL)GUANIDINE: A similar compound lacking the pyrimidinyl group.
Uniqueness
The uniqueness of “N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” lies in its specific combination of functional groups and aromatic structures, which may confer unique chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C24H19ClN6O3 |
|---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
4-chloro-N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-naphthalen-1-ylcarbamimidoyl]-3-nitrobenzamide |
InChI |
InChI=1S/C24H19ClN6O3/c1-14-12-15(2)27-23(26-14)30-24(28-20-9-5-7-16-6-3-4-8-18(16)20)29-22(32)17-10-11-19(25)21(13-17)31(33)34/h3-13H,1-2H3,(H2,26,27,28,29,30,32) |
InChI Key |
VOXCLHYSEJAIAK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC3=CC=CC=C32)/NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14942230.png)

![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14942247.png)

![2-{2-[4,4,6-Trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazino}-1,3-thiazol-4(5H)-one](/img/structure/B14942266.png)
![methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14942268.png)
![3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one](/img/structure/B14942271.png)

![ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14942278.png)
![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942283.png)
![1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine](/img/structure/B14942285.png)

![[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B14942296.png)
![2-methyl-1-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942301.png)
